N-[3-(1H-benzimidazol-2-yl)propyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1H-Benzimidazol-2-yl)propyl]-1-(1H-Indazol-3-yl)-5-oxopyrrolidin-3-carboxamid ist eine komplexe organische Verbindung, die eine einzigartige Kombination aus Benzimidazol-, Indazol- und Pyrrolidin-Einheiten aufweist. Diese heterocyclischen Strukturen sind für ihre vielfältigen biologischen Aktivitäten bekannt und finden sich häufig in verschiedenen pharmakologisch aktiven Verbindungen wieder.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[3-(1H-Benzimidazol-2-yl)propyl]-1-(1H-Indazol-3-yl)-5-oxopyrrolidin-3-carboxamid beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung der Benzimidazol- und Indazol-Zwischenprodukte, gefolgt von ihrer Kupplung mit einem Pyrrolidin-Derivat.
Herstellung des Benzimidazol-Zwischenprodukts: Die Benzimidazol-Einheit kann durch die Kondensation von o-Phenylendiamin mit Carbonsäuren oder deren Derivaten unter sauren Bedingungen synthetisiert werden.
Herstellung des Indazol-Zwischenprodukts: Die Indazol-Einheit wird oft durch die Cyclisierung von Hydrazenen synthetisiert, die von o-Nitrobenzaldehyden abgeleitet sind.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and indazole intermediates, followed by their coupling with a pyrrolidine derivative. Common reagents used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of dimethylformamide (DMF) as a solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: The compound could be used in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzodiazole and indazole derivatives, such as:
- N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]ACETAMIDE
- N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]FURAN-2-CARBOXAMIDE
Uniqueness
What sets N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE apart is its unique combination of benzodiazole, indazole, and pyrrolidine moieties, which may confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C22H22N6O2 |
---|---|
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H22N6O2/c29-20-12-14(13-28(20)21-15-6-1-2-7-16(15)26-27-21)22(30)23-11-5-10-19-24-17-8-3-4-9-18(17)25-19/h1-4,6-9,14H,5,10-13H2,(H,23,30)(H,24,25)(H,26,27) |
InChI-Schlüssel |
MDAZVCAUDMIJJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCCCC4=NC5=CC=CC=C5N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.